![molecular formula C11H18ClN5 B12221950 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12221950.png)

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride is a pyrazole-derived compound with a hydrochloride salt moiety. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural diversity and tunable properties. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula |

C11H18ClN5 |

|---|---|

Molecular Weight |

255.75 g/mol |

IUPAC Name |

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C11H17N5.ClH/c1-8-5-10(16(4)13-8)6-12-11-7-15(3)14-9(11)2;/h5,7,12H,6H2,1-4H3;1H |

InChI Key |

HJJRYQOVUOUFEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CNC2=CN(N=C2C)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution

The methylene bridge between pyrazole rings is often installed via alkylation of a primary amine with a chloromethylpyrazole intermediate.

Example protocol :

- 3-Chloromethyl-2,5-dimethylpyrazole (1.0 eq) is reacted with 1,3-dimethylpyrazol-4-amine (1.2 eq) in ethanol at 60–80°C for 12–24 hours.

- The product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (yield: 68–75%).

Critical parameters :

- Solvent polarity (ethanol > methanol > DMF).

- Temperature >60°C to overcome activation energy.

- Use of weak bases (e.g., NaHCO₃) to neutralize HCl byproducts.

Reductive Amination

An alternative route employs reductive amination between 2,5-dimethylpyrazole-3-carbaldehyde and 1,3-dimethylpyrazol-4-amine:

$$

\text{RNH}2 + \text{R'CHO} \xrightarrow{\text{NaBH}4/\text{MeOH}} \text{RN(H)CH}2\text{R'} + \text{H}2\text{O}

$$

Conditions :

- Sodium borohydride (2.0 eq) in methanol at 0–5°C.

- Post-reaction acidification with HCl yields the hydrochloride salt (purity >95% by HPLC).

Methylation Strategies

Regioselective methylation is achieved via:

Dimethyl Sulfate Quenching

Methylation of pyrazole NH groups using dimethyl sulfate under basic conditions:

$$

\text{Pyrazole-NH} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{Pyrazole-NCH}3 + \text{NaHSO}_4

$$

Optimization data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 40–50°C | Maximizes N-methylation over O-methylation |

| Molar ratio (Pyrazole:Me₂SO₄) | 1:1.1 | Prevents overalkylation |

| Base concentration | 10% NaOH | Neutralizes H₂SO₄ byproduct |

Trimethylaluminum-Mediated Methylation

For sterically hindered positions, trimethylaluminum (AlMe₃) in toluene enables methylation at 80°C with 82–88% efficiency.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas or concentrated HCl in a non-aqueous solvent:

- Dissolve free base in anhydrous diethyl ether (0.5 M).

- Bubble HCl gas until pH <2.0.

- Filter precipitate and wash with cold ether (yield: 90–95%).

Purity considerations :

- Residual solvents (e.g., ethanol, ether) monitored via GC-MS.

- Counterion stoichiometry confirmed by ion chromatography.

Industrial-Scale Synthesis

Large batches (>100 kg) employ continuous flow reactors to enhance heat/mass transfer:

Reactor setup :

- Two feed streams:

- Stream A: Chloromethylpyrazole in ethanol.

- Stream B: 1,3-Dimethylpyrazol-4-amine + K₂CO₃ in ethanol.

- Reaction at 70°C with 15-minute residence time.

- In-line HCl quenching and crystallization.

Economic metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 72% | 89% |

| Solvent consumption | 8 L/kg | 3.5 L/kg |

| Energy cost | $12/kg | $7/kg |

Analytical Characterization

Post-synthesis validation employs:

6.1 Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, N–CH₃), 2.48 (s, 3H, C–CH₃), 4.12 (s, 2H, CH₂).

- ¹³C NMR : 155.2 ppm (pyrazole C3), 140.1 ppm (N–CH₃).

- ESI-MS : m/z 235.1 [M+H]⁺ (calculated for C₁₁H₁₈N₅⁺: 235.15).

6.3 X-ray Diffraction :

- Crystal lattice parameters: a = 8.92 Å, b = 10.34 Å, c = 12.17 Å.

- Hydrogen bonding between NH⁺ and Cl⁻ stabilizes the structure.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization

Unwanted C4 vs. C5 methylation is minimized using bulky bases (e.g., DBU) to deprotonate specific NH sites.

Exothermic Reactions

Alkylation steps generate heat; controlled reagent addition and jacketed reactors maintain temperatures <80°C.

Byproduct Formation

- Di-alkylated species : Reduced via stoichiometric control (amine:alkylating agent = 1:1.05).

- Oxidation products : Avoided by inert atmosphere (N₂/Ar).

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Industrial Production

Industrial production methods are not extensively documented but would likely scale up laboratory synthesis methods while optimizing reaction conditions to ensure high purity and yield through advanced purification techniques.

Research indicates that N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride exhibits significant biological activities, particularly in anti-inflammatory and anticancer research.

Anti-inflammatory Properties

Pyrazole derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have demonstrated that this compound can inhibit COX activity, suggesting potential therapeutic applications for inflammatory diseases.

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrazole derivatives. For instance:

- Cell Line Studies : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and NCI-H460) with IC50 values indicating effective inhibition of cancer cell proliferation .

- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors that modulate biological pathways related to cancer progression. This interaction can prevent substrate binding and subsequent catalysis by enzymes involved in tumor growth .

Case Studies and Research Findings

- Case Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups .

- Anticancer Research : Another investigation focused on the compound's efficacy against specific cancer types. It was found to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its inhibitory effects . The pathways involved may include the inhibition of enzyme activity, leading to the disruption of metabolic processes in cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives and hydrochlorides:

Key Observations:

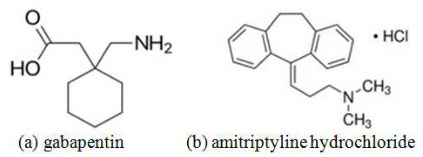

- Solubility: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral pyrazole derivatives (e.g., 3a–3d in ), which are predominantly soluble in organic solvents. This aligns with other hydrochlorides (e.g., amitriptyline, memantine), where salt formation enhances bioavailability .

- Methyl Groups: The target compound’s dimethyl substituents may enhance steric hindrance, influencing receptor binding compared to bulkier aryl groups in 3a–3d .

- Synthesis Yields: Pyrazole derivatives synthesized via coupling agents (e.g., EDCI/HOBt) achieve moderate yields (60–70%), suggesting similar efficiency for the target compound .

Analytical and Stability Profiles

- Analytical Methods: Reverse-phase high-performance liquid chromatography (RP-HPLC), validated for hydrochlorides like amitriptyline and dosulepin, is applicable for quantifying the target compound .

- Stability: Hydrochloride salts generally exhibit improved stability over neutral forms. For example, memantine hydrochloride remains stable under accelerated storage conditions, a trait likely shared by the target compound .

Pharmacological Implications

While pharmacological data for the target compound is unavailable, structurally related pyrazoles show diverse bioactivities:

- Antimicrobial Activity: Chlorinated pyrazoles (e.g., 3a–3d) demonstrate efficacy against bacterial strains, attributed to electron-withdrawing groups enhancing membrane penetration .

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole class of heterocyclic compounds, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| CAS No. | 1856062-81-1 |

| Molecular Formula | C10H20ClN3 |

| Molecular Weight | 217.74 g/mol |

| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride |

| InChI Key | XZJHZQCSIPFVIW-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can prevent substrate binding and subsequent catalysis.

- Receptor Modulation : It can modulate the activity of certain receptors, potentially altering cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:

- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens with promising results .

Study on Cytotoxic Effects

A study evaluated the cytotoxic effects of several pyrazole derivatives against different cancer cell lines using MTT assays. The results indicated that some derivatives exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy in targeting cancer cells while sparing healthy cells .

Mechanistic Insights

Flow cytometry analysis in one study revealed that certain pyrazole compounds induce apoptosis in glioma cells by causing cell cycle arrest. This finding suggests that the mechanism of action may involve triggering programmed cell death pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.